molecular formula C13H23NO2 B14000314 Ethyl 2-cyano-3-methylnonanoate CAS No. 38091-78-0

Ethyl 2-cyano-3-methylnonanoate

Cat. No.: B14000314
CAS No.: 38091-78-0
M. Wt: 225.33 g/mol
InChI Key: HDLPOJMSYAOUAH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylnonanoate is an organic compound with the molecular formula C13H23NO2. It is a member of the cyanoacrylate family, which is known for its adhesive properties. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methylnonanoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about an hour or at room temperature for a longer period .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methylnonanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-cyano-3-methylnonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylnonanoate involves its interaction with various molecular targets. In biological systems, it can increase levels of reactive oxygen species, leading to oxidative stress and cellular dysfunction. This mechanism is particularly relevant in its antimicrobial activity, where it disrupts bacterial cell membranes and induces cell death .

Comparison with Similar Compounds

Ethyl 2-cyano-3-methylnonanoate can be compared with other cyanoacrylate compounds such as ethyl 2-cyano-3-methyl-2-nonenoate and ethyl 2-cyano-3-methyl-2-octenoate. These compounds share similar adhesive properties but differ in their molecular structures and specific applications. This compound is unique due to its specific molecular configuration, which imparts distinct chemical reactivity and biological activity .

Similar Compounds

Properties

CAS No.

38091-78-0

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

ethyl 2-cyano-3-methylnonanoate

InChI

InChI=1S/C13H23NO2/c1-4-6-7-8-9-11(3)12(10-14)13(15)16-5-2/h11-12H,4-9H2,1-3H3

InChI Key

HDLPOJMSYAOUAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(C#N)C(=O)OCC

Origin of Product

United States

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